molecular formula C11H13N3 B7866967 1-Benzyl-5-methyl-1H-pyrazol-4-amine

1-Benzyl-5-methyl-1H-pyrazol-4-amine

Cat. No.: B7866967
M. Wt: 187.24 g/mol
InChI Key: WAAUDLRQFOEJJE-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylhydrazine with 3-methyl-2-butanone in the presence of an acid catalyst can yield the desired pyrazole derivative. The reaction typically requires refluxing the mixture in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-5-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

  • 1-Benzyl-3-methyl-1H-pyrazol-4-amine
  • 1-Benzyl-5-phenyl-1H-pyrazol-4-amine
  • 1-Benzyl-5-methyl-1H-pyrazol-3-amine

Comparison: 1-Benzyl-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 1-Benzyl-3-methyl-1H-pyrazol-4-amine, the position of the methyl group affects the compound’s electronic properties and steric interactions. Similarly, the presence of a phenyl group in 1-Benzyl-5-phenyl-1H-pyrazol-4-amine can enhance π-π stacking interactions, making it more suitable for certain applications .

Properties

IUPAC Name

1-benzyl-5-methylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-11(12)7-13-14(9)8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAUDLRQFOEJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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